molecular formula C23H26N4O4S B2724102 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-85-6

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2724102
CAS No.: 451466-85-6
M. Wt: 454.55
InChI Key: VSJYPQZMVKULGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

The compound exhibits significant pharmacological activities. Studies have shown that similar quinazoline derivatives act as potent α1-adrenoceptor antagonists. For instance, research on DC-015, a closely related quinazoline derivative, demonstrated its effectiveness in reducing blood pressure in spontaneously hypertensive rats (SHR) by blocking α1-adrenoceptors in vascular smooth muscle. This suggests potential applications in studying cardiovascular diseases and developing therapeutic agents targeting hypertension and related conditions (Yen et al., 1996).

Antihypertensive and Cardiovascular Effects

Further studies on DL-017, another quinazoline derivative, have shown its capacity as an α1-adrenoceptor antagonist with antihypertensive effects without inducing reflex tachycardia or affecting cerebral blood flow autoregulation. This implies the compound's role in developing long-term treatments for hypertension and investigating cardiovascular pharmacology (Tsai et al., 2001).

Antimicrobial and Antitumor Activities

Quinazoline derivatives have been synthesized with varying functional groups, exhibiting antimicrobial and antitumor properties. This indicates the compound's potential in contributing to the synthesis of new chemical entities with desired biological activities. For instance, novel bis quinazolinone derivatives have shown insecticidal efficacy, highlighting the compound's application in developing insect control agents (El-Shahawi et al., 2016).

Corrosion Inhibition

Some piperazine-substituted quinazolin-4(3H)-one derivatives, including structures similar to the compound , have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests the compound's application in materials science, specifically in developing new corrosion inhibitors for industrial applications (Chen et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-methoxyphenyl)piperazine-1-carboxylic acid, which is then converted to the second intermediate, 7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one. This intermediate is then coupled with 2-methoxyethylamine to form the final product.", "Starting Materials": [ "4-nitrophenol", "4-chlorobenzoic acid", "4-(4-methoxyphenyl)piperazine", "thiourea", "2-methoxyethylamine", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "sodium borohydride", "palladium on carbon" ], "Reaction": [ "4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-chlorobenzoic acid is reacted with 4-aminophenol to form 4-(4-chlorobenzoyl)phenylamine", "4-(4-chlorobenzoyl)phenylamine is reacted with 4-(4-methoxyphenyl)piperazine to form 4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with thiourea and sulfuric acid to form 7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one", "7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one is reacted with 2-methoxyethylamine in the presence of sodium hydroxide to form the final product, 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one" ] }

CAS No.

451466-85-6

Molecular Formula

C23H26N4O4S

Molecular Weight

454.55

IUPAC Name

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)32)21(28)26-11-9-25(10-12-26)17-4-6-18(31-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,32)

InChI Key

VSJYPQZMVKULGO-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.